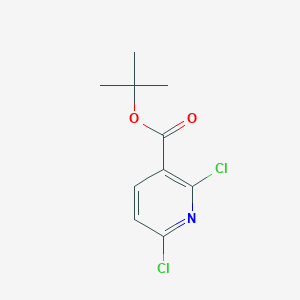

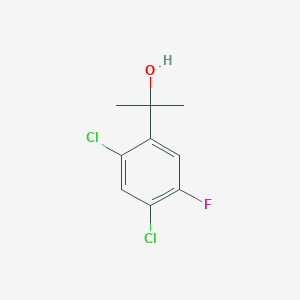

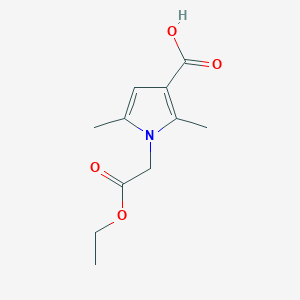

1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazol-3-amine

Übersicht

Beschreibung

1-(3-Fluoropyridin-2-yl)-1H-1,2,4-triazol-3-amine, also known as FPT, is an important member of the pyridine-based triazole family. It is a heterocyclic aromatic compound with a wide range of applications, including in the synthesis of pharmaceuticals and agrochemicals, and as a reagent in organic chemistry. FPT has also been used for medicinal and biological research, as it has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibitors

A study by Turuvekere K. Chaitra et al. (2015) explored the use of triazole Schiff bases, including derivatives of 1,2,4-triazole, as corrosion inhibitors for mild steel in acidic media. The researchers found that these compounds exhibit significant inhibition efficiency, which increases with the concentration of inhibitors. Their adsorption follows the Langmuir isotherm, and quantum chemical calculations supported the experimental results, suggesting that these compounds could offer an efficient method for protecting metals against corrosion (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015).

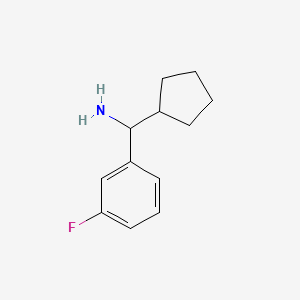

Antibacterial Agents

The synthesis and antibacterial activity of fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which contain a 3-amino-1-pyrrolidinyl group, were reported by H. Egawa et al. (1984). These compounds showed promising antibacterial properties, more active than enoxacin in some cases, highlighting their potential as new antibacterial agents (H. Egawa, T. Miyamoto, A. Minamida, Y. Nishimura, H. Okada, H. Uno, J. Matsumoto, 1984).

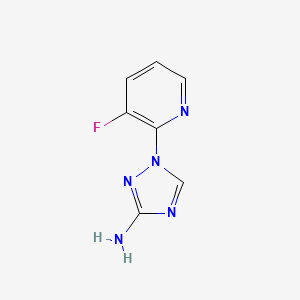

Imaging Tracers

A. M. Abreu Diaz et al. (2020) developed a novel tracer, [18F]fluoropyridine–candesartan, for positron emission tomography (PET) imaging of the angiotensin II type-1 receptor (AT1R). This study demonstrated the potential of this compound in renal AT1R imaging, with significant reduction in uptake observed in AT1R-rich kidney cortex upon pretreatment with AT1R antagonists. This supports further investigation into its use as a tracer for PET imaging (A. M. Abreu Diaz, Gergana O. Drumeva, D. Petrenyov, J. Carrier, J. DaSilva, 2020).

Fluorescence Ratiometry

Suh Hyun Lee et al. (2005) developed fluorogenic calix[4]arenes that exhibit fluorescence changes upon the addition of metal ions or anions, indicating their potential use in fluorescence ratiometry. This study presents an innovative approach to detect and quantify various ions, utilizing the photophysical properties of triazole derivatives for sensor applications (Suh Hyun Lee, Su Ho Kim, S. K. Kim, J. Jung, J. Kim, 2005).

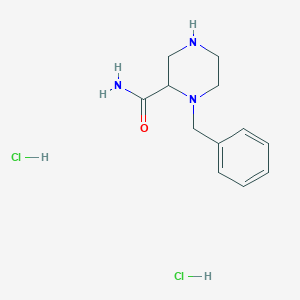

Antimicrobial and Anticancer Agents

R. Kumbhare et al. (2014) synthesized fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives through a click chemistry approach. These compounds were screened for their antimicrobial and cytotoxic activities against human cancer cell lines, identifying some compounds with promising activities, suggesting their potential in developing new antimicrobial and anticancer agents (R. Kumbhare, T. Dadmal, R. Pamanji, U. Kosurkar, L. Velatooru, K. Appalanaidu, Y. Khageswara Rao, J. Venkateswara Rao, 2014).

Eigenschaften

IUPAC Name |

1-(3-fluoropyridin-2-yl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5/c8-5-2-1-3-10-6(5)13-4-11-7(9)12-13/h1-4H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBREVGULAOKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluoropyridin-2-yl)-1H-1,2,4-triazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azetidin-3-yl-1H-pyrazolo[3,4-b]pyridinetris(trifluoroacetic acid salt)](/img/structure/B1528578.png)

![3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1528580.png)